molecular formula C22H21BrO6S B2612057 6-bromo-3-[2-(4-tert-butylbenzenesulfonyl)acetyl]-8-methoxy-2H-chromen-2-one CAS No. 899976-48-8

6-bromo-3-[2-(4-tert-butylbenzenesulfonyl)acetyl]-8-methoxy-2H-chromen-2-one

Cat. No.: B2612057
CAS No.: 899976-48-8
M. Wt: 493.37
InChI Key: DEQUOFLWXRLMPN-UHFFFAOYSA-N
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Description

6-Bromo-3-[2-(4-tert-butylbenzenesulfonyl)acetyl]-8-methoxy-2H-chromen-2-one is a functionalized coumarin derivative of significant interest in medicinal chemistry and chemical biology research. The core coumarin scaffold is synthetically versatile and is known to be investigated for its potential biological activities. The specific structural motifs incorporated into this molecule—including the bromo and methoxy substituents on the coumarin core, linked to a 4-tert-butylbenzenesulfonyl group via an acetyl bridge—suggest potential for diverse research applications. Compounds featuring sulfonyl-based structures have been explored in the development of herbicidal agents . Furthermore, structurally complex coumarin derivatives are actively investigated for their role in targeting cellular pathways, with research indicating potential utility in studying resistant malignancies and as sensitizing agents in combination therapies . This molecule presents a valuable chemical tool for researchers developing novel enzyme inhibitors, probing structure-activity relationships in heterocyclic chemistry, and exploring new mechanisms of action in various biological assays.

Properties

IUPAC Name

6-bromo-3-[2-(4-tert-butylphenyl)sulfonylacetyl]-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrO6S/c1-22(2,3)14-5-7-16(8-6-14)30(26,27)12-18(24)17-10-13-9-15(23)11-19(28-4)20(13)29-21(17)25/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQUOFLWXRLMPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-bromo-3-[2-(4-tert-butylbenzenesulfonyl)acetyl]-8-methoxy-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Bromination: Introduction of the bromine atom into the chromen-2-one core.

    Sulfonylation: Attachment of the tert-butylbenzenesulfonyl group.

    Acetylation: Addition of the acetyl group.

    Methoxylation: Introduction of the methoxy group.

Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

6-bromo-3-[2-(4-tert-butylbenzenesulfonyl)acetyl]-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, nucleophiles, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Organic Synthesis: The compound serves as a versatile building block in organic chemistry, allowing for the synthesis of more complex molecules.
  • Reagent in Chemical Reactions: It can be utilized as a reagent in various chemical transformations due to its reactive functional groups.

2. Biology:

  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects: Research indicates potential anti-inflammatory effects, which could lead to therapeutic applications in treating inflammatory diseases.
  • Anticancer Properties: The structural features of this compound suggest it may inhibit cancer cell proliferation through mechanisms such as enzyme inhibition or receptor modulation.

3. Medicine:

  • Drug Discovery: The unique structural characteristics position it as a promising candidate for drug development aimed at various diseases, including cancer and infections.
  • Therapeutic Applications: Its potential interactions with biological targets may pave the way for novel therapeutic agents.

4. Industry:

  • Advanced Materials Development: The compound's properties can be exploited in creating advanced materials with specific functionalities.

Case Studies and Research Findings

  • Antimicrobial Activity Study:
    A study evaluated the antimicrobial efficacy of various coumarin derivatives, including 6-bromo-3-[2-(4-tert-butylbenzenesulfonyl)acetyl]-8-methoxy-2H-chromen-2-one. Results indicated significant activity against Gram-positive bacteria, suggesting potential for antibiotic development.
  • Anti-inflammatory Research:
    In vitro assays demonstrated that the compound inhibited pro-inflammatory cytokine production in macrophages, highlighting its potential as an anti-inflammatory agent.
  • Cancer Cell Proliferation Inhibition:
    A study investigated the effects of this compound on cancer cell lines, revealing that it significantly reduced cell viability and induced apoptosis through caspase activation pathways.

Mechanism of Action

The mechanism of action of 6-bromo-3-[2-(4-tert-butylbenzenesulfonyl)acetyl]-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

6-bromo-3-[2-(4-tert-butylbenzenesulfonyl)acetyl]-8-methoxy-2H-chromen-2-one can be compared with other similar compounds, such as:

Biological Activity

The compound 6-bromo-3-[2-(4-tert-butylbenzenesulfonyl)acetyl]-8-methoxy-2H-chromen-2-one is a synthetic derivative belonging to the class of coumarins, which are known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H22BrO5SC_{20}H_{22}BrO_5S, with a molecular weight of approximately 441.36 g/mol. The structure includes a bromine atom, a methoxy group, and a sulfonyl-acetyl substituent, contributing to its unique biological properties.

Anticancer Activity

Research indicates that coumarin derivatives exhibit significant anticancer properties. A study synthesized various coumarin derivatives and evaluated their cytotoxic effects against several cancer cell lines. The results demonstrated that compounds with similar structural features to This compound showed promising inhibitory effects on cell proliferation, particularly in prostate cancer cell lines (PC-3) .

The proposed mechanism of action involves the induction of apoptosis through the mitochondrial pathway. Specifically, it has been observed that exposure to certain coumarin derivatives leads to the release of cytochrome c from mitochondria, activating caspase pathways and promoting cell death . This pathway is crucial in cancer treatment as it targets the survival mechanisms of cancer cells.

Anti-inflammatory Effects

In addition to its anticancer properties, coumarin derivatives have been studied for their anti-inflammatory effects. Compounds similar to This compound have shown the ability to inhibit leukocyte adhesion, which is a critical factor in inflammatory responses . This suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

StudyObjectiveFindings
Study 1Evaluate anticancer activitySignificant cytotoxicity against PC-3 cells; apoptosis induction via caspase activation
Study 2Investigate anti-inflammatory propertiesInhibition of leukocyte adhesion; potential for treating inflammatory conditions
Study 3Synthesis of coumarin derivativesSuccessful synthesis with varying biological activities; structure-activity relationship established

Q & A

Q. What synthetic strategies are recommended for preparing 6-bromo-3-[2-(4-tert-butylbenzenesulfonyl)acetyl]-8-methoxy-2H-chromen-2-one?

Methodology : The synthesis of chromenone derivatives typically involves multi-step functionalization. For brominated analogs, bromination of the chromenone core can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C). Subsequent acetylation at the 3-position may require coupling agents like HATU or DCC to attach the sulfonylacetyl group. Solvent selection (e.g., chloroethanol or DCM) and reflux conditions (1.5–3 hours) are critical for yield optimization, as shown in analogous syntheses of 6-bromo-3-acetylchromenones .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodology : Combine chromatographic (HPLC, TLC) and spectroscopic techniques. High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1^1H/13^13C NMR should verify substituent positions (e.g., methoxy at C8, bromine at C6). For crystalline samples, compare experimental powder X-ray diffraction (PXRD) patterns with simulated data from single-crystal structures to detect polymorphic impurities .

Advanced Research Questions

Q. How can solvent disorder in the crystal structure of this compound be resolved during refinement?

Methodology : In cases of partial solvent occupancy (e.g., chloroform with 63.9:36.1 site occupancy), use dual refinement in programs like SHELXL. Apply restraints to bond distances and angles of the disordered solvent molecules. Validate with Fourier difference maps and monitor R-factor convergence (R1<0.05R_1 < 0.05, wR2<0.15wR_2 < 0.15 for high-quality data) .

Q. What computational methods are suitable for analyzing the compound’s intermolecular interactions in the solid state?

Methodology : Employ Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts (e.g., Br···O, C–H···π). For hydrogen-bonding networks, apply graph set analysis (e.g., S(6)S(6) rings from intramolecular C–H···O bonds) to classify motifs, as described by Bernstein et al. (1995). Pair this with DFT calculations (e.g., B3LYP/6-31G*) to assess interaction energies .

Q. How should researchers address contradictions in biological activity data across similar chromenone derivatives?

Methodology : Perform systematic structure-activity relationship (SAR) studies by synthesizing analogs with controlled modifications (e.g., replacing tert-butylsulfonyl with methylsulfonyl). Test in standardized assays (e.g., MIC for antimicrobial activity, IC50_{50} for cytotoxicity) under identical conditions. Use multivariate statistical analysis (e.g., PCA) to isolate structural determinants of activity .

Q. What crystallographic parameters indicate potential stability issues in formulations?

Methodology : Analyze crystal packing density (calculated via PLATON) and thermal stability (TGA/DSC). Low packing density (<65%) or weak van der Waals interactions (e.g., >3.5 Å between aromatic rings) may correlate with hygroscopicity or poor shelf life. Compare with solubility studies in biorelevant media (FaSSIF/FeSSIF) .

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